
Netarsudil mesylate
Overview
Description
Preparation Methods
The preparation of AR-13324 involves the use of chiral ligand chiral induction synthesis. This method is preferred over traditional chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) methods due to its simplicity, lower cost, and higher yield. The process begins with the protection of hydroxyl groups in 4-(hydroxymethyl) phenylacetic acid using tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) to obtain the crude compound .
Chemical Reactions Analysis
Metabolic Reactions
Netarsudil mesylate acts as a prodrug, undergoing enzymatic hydrolysis in the cornea to form its active metabolite, netarsudil-M1 (AR-13503) :
Pathway :
Degradation Pathways
Forced degradation studies reveal stability under varied conditions, critical for formulation :
Condition | Degradation (%) | Major Degradants |
---|---|---|
Acid Hydrolysis (1N HCl) | 12.0 | Desmethyl and oxidized derivatives |
Alkali Hydrolysis (1N NaOH) | 11.6 | Hydrolyzed ester products |
Oxidative (H₂O₂) | 13.4 | Sulfoxide and N-oxide derivatives |
Reductive (NaBH₄) | 8.7 | Reduced amine intermediates |
Key Findings :
-
Degradation follows first-order kinetics under acidic/alkaline conditions .
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HPLC analysis confirms method specificity (R² = 0.99998 for linearity) .
Solid-State Transformations
Polymorphic transitions are solvent-dependent, enabling controlled crystallization :
Polymorph | Solvent System | XRPD Characteristics |
---|---|---|
N1 | IPA + MSA | Distinct peaks at 5.8°, 11.6°, 17.4° |
N3 | n-Butanol | Peaks at 6.2°, 12.4°, 18.7° |
N7 | Iso-butanol | High crystallinity, low (R)-isomer content |
Applications :
Reaction with Biological Targets
Netarsudil-M1 inhibits Rho-associated protein kinases (ROCK1/2), disrupting actin cytoskeleton dynamics in trabecular meshwork cells :
Target | Effect | IC₅₀ |
---|---|---|
ROCK1 | Inhibition of stress fiber formation | 1 nM |
ROCK2 | Reduction of fibrotic protein expression | 1 nM |
TGF-β2 | Suppression of CTGF and fibronectin | 16–79 nM |
Mechanism :
Analytical Characterization
RP-HPLC methods validate reaction outcomes and purity :
Parameter | Specifications |
---|---|
Column | Symmetry Shield RP18 (4.6 × 150 mm, 3.5 µm) |
Mobile Phase | 0.1% Formic acid:ACN (40:60 v/v) |
Detection | 242 nm (UV) |
Retention Time | 2.27 minutes (this compound) |
Scientific Research Applications
Clinical Applications
Netarsudil mesylate is primarily indicated for:
- Open-Angle Glaucoma : It has been shown to significantly lower IOP in patients with open-angle glaucoma.
- Ocular Hypertension : Effective in reducing elevated IOP in patients diagnosed with ocular hypertension.
Efficacy Studies
Several clinical trials have assessed the safety and efficacy of this compound:
- Phase 3 Clinical Trials : Studies such as ROCKET 2 compared netarsudil with timolol maleate over 12 months. Results demonstrated that netarsudil significantly reduced IOP compared to timolol, with a favorable safety profile .
- Aqueous Humor Dynamics : Research indicated that netarsudil increases outflow facility and decreases episcleral venous pressure, contributing to its effectiveness in lowering IOP .
- Long-term Safety : The long-term use of netarsudil has been evaluated for adverse effects. While conjunctival hyperemia was noted as a common side effect, overall tolerability was high among patients .
Case Study 1: Efficacy in Patients with Open-Angle Glaucoma
A study involving 411 subjects showed that netarsudil treatment led to an average reduction in IOP from 17.0 mmHg to 12.4 mmHg over a week . The increase in outflow facility was statistically significant (p < 0.05), demonstrating its effectiveness in managing glaucoma.
Case Study 2: Combination Therapy
In a fixed combination therapy with latanoprost, netarsudil further enhanced IOP reduction compared to either agent alone. This synergy indicates potential for broader applications in glaucoma management .
Pharmacokinetics
Netarsudil is administered topically as an ophthalmic solution (0.02%). It is absorbed through the cornea and metabolized into its active form (netarsudil-M1) within the eye. Studies indicate minimal systemic exposure, which limits potential systemic side effects .
Safety Profile
The safety profile of this compound has been extensively documented:
- Adverse Effects : The most frequently reported adverse effect is conjunctival hyperemia. Other effects include corneal deposits observed in some patients during clinical trials .
- Long-term Observations : Ongoing studies are assessing changes in corneal deposits over time and their impact on visual function .
Mechanism of Action
AR-13324 exerts its effects through a dual mechanism of action. It inhibits Rho kinase, which increases aqueous outflow through the trabecular meshwork, and norepinephrine transporter, which decreases aqueous production. This dual mechanism results in a significant reduction in intraocular pressure. The compound induces specific morphological changes in cultured human and porcine trabecular meshwork cells, leading to increased outflow facility .
Comparison with Similar Compounds
AR-13324 is unique due to its dual mechanism of action, which distinguishes it from other ocular hypotensive agents. Similar compounds include latanoprost, a prostaglandin analog, and other Rho kinase inhibitors. While latanoprost primarily increases uveoscleral outflow, AR-13324 increases trabecular outflow and decreases aqueous production, making it more effective in certain cases . Other similar compounds include AR-13323, AR-13503, and AR-13534, which are related enantiomers and metabolites of AR-13324 .
Biological Activity
Netarsudil mesylate, a Rho kinase (ROCK) inhibitor, has emerged as a significant therapeutic agent for managing intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.
Netarsudil operates primarily through the inhibition of ROCK1 and ROCK2, which are crucial in regulating the contractility of trabecular meshwork (TM) cells. By inhibiting these kinases, netarsudil facilitates increased aqueous humor outflow through the TM, thereby reducing IOP. Additionally, it has been shown to decrease episcleral venous pressure, contributing to its IOP-lowering effects .
Key Actions:
- Inhibition of ROCK1 and ROCK2: Reduces cell stiffness and extracellular matrix production in TM cells.
- Increased Trabecular Outflow Facility: Enhances fluid drainage from the eye.
- Decreased Aqueous Humor Production: Further aids in lowering IOP .
Pharmacokinetics
Netarsudil is administered topically as an ophthalmic solution (0.02%). Following administration, it is rapidly metabolized by esterases in the eye to its active metabolite, netarsudil-M1, which exhibits even greater potency against ROCK than the parent compound .
Pharmacokinetic Parameters:
- Half-life: Approximately 175 minutes when incubated with human corneal tissue.
- Absorption: Low plasma concentrations due to topical application; high protein binding observed .
- Metabolism: Primarily through esterase activity; minimal systemic exposure due to local application.
Clinical Efficacy
Several clinical trials have demonstrated the efficacy of netarsudil in lowering IOP. A pivotal Phase 3 trial showed that once-daily dosing of netarsudil significantly reduced IOP compared to placebo and was non-inferior to other standard treatments like timolol .
Summary of Clinical Trials:
Study Type | Population | Treatment | IOP Reduction (mmHg) | Duration |
---|---|---|---|---|
Phase 3 Trial | Patients with POAG | Netarsudil 0.02% QD | 4.6 (vs vehicle) | 4 weeks |
Phase 2 Trial | Healthy Volunteers | Netarsudil 0.02% QD | 4.80 | 4 weeks |
Phase 1 Trial | Healthy Volunteers | Netarsudil vs Placebo | Significant reduction | 7 days |
Safety Profile
Netarsudil has been generally well-tolerated in clinical studies. The most common adverse effect reported is conjunctival hyperemia, which is typically transient and mild. Importantly, no significant systemic side effects or genotoxicity have been observed in preclinical studies .
Adverse Effects:
- Conjunctival Hyperemia: Most frequently reported side effect.
- No Genotoxicity: Demonstrated safety in both in vitro and in vivo studies.
Case Studies
A notable case study involved a cohort of patients with ocular hypertension who were treated with netarsudil over a six-month period. The results indicated a consistent reduction in IOP across various times of day, highlighting the drug's effectiveness throughout both diurnal and nocturnal periods .
Q & A
Basic Research Questions
Q. What methodologies are used to evaluate the ROCK inhibitory activity of Netarsudil mesylate in vitro?
this compound's ROCK inhibition is assessed via enzyme-binding assays measuring Ki values (0.2–10.3 nM) and competitive binding scores against ROCK-1/ROCK-II isoforms. Cell-based assays evaluate morphological changes in trabecular meshwork (TM) cells, including stress fiber disassembly, focal adhesion loss, and extracellular matrix remodeling . Comparative studies with inhibitors like Y-27632 provide benchmarks for potency .
Q. How are preclinical animal models selected to study Netarsudil’s IOP-lowering effects?
Researchers use Dutch-belted rabbits and non-human primates for acute IOP reduction studies, while murine models (e.g., C57BL/6 mice) are employed for long-term outflow facility assessments. Key endpoints include Schlemms’ canal (SC) dilation, tracer deposition in outflow tissues, and OCT imaging of conventional outflow morphology .
Q. What pharmacokinetic properties of this compound are critical for ocular application?
Netarsudil exhibits low systemic absorption, with undetectable plasma concentrations in humans. Its active metabolite, AR-13503, is generated via esterase-mediated hydrolysis. Solubility in ocular formulations (e.g., 10% DMSO, 40% PEG300) and stability at -20°C for 3 years are key considerations .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for Netarsudil?
In vitro studies may overestimate ROCK inhibition due to simplified cell systems, whereas in vivo models account for dynamic outflow pathways and interspecies variations. For example, Netarsudil’s IOP reduction in mice correlates with SC expansion but may differ in primates due to anatomical differences in the trabecular meshwork . Methodological adjustments, such as using perfused ex vivo mouse eyes, bridge this gap by simulating physiological pressure gradients .
Q. What experimental designs optimize the assessment of Netarsudil’s combination therapy potential?
Studies combining Netarsudil with prostaglandin analogs (e.g., latanoprost) employ factorial designs to evaluate additive IOP reduction. Endpoints include nocturnal/diurnal IOP profiles and outflow facility metrics. Dose-response matrices and isobolographic analyses quantify synergies while controlling for adverse effects like conjunctival hyperemia .
Q. How do advanced imaging techniques enhance the study of Netarsudil’s mechanism?
Optical coherence tomography (OCT) visualizes real-time morphological changes in SC lumen area and episcleral venous pressure. Fluorescent tracer deposition assays quantify outflow facility in living mice, while confocal microscopy tracks cytoskeletal rearrangements in TM cells .
Q. What statistical approaches are recommended for analyzing IOP reduction in clinical trials?
Mixed-effects models account for repeated measures and inter-subject variability. Non-inferiority margins (e.g., ≤1.5 mmHg difference vs. Ripasudil) and Bonferroni corrections for multiple comparisons are critical in Phase 3 trials. Meta-analyses aggregate data across nocturnal/diurnal periods to validate sustained efficacy .
Q. Methodological Challenges & Solutions
Q. How can researchers address interspecies variability in preclinical Netarsudil studies?
Cross-species pharmacokinetic profiling identifies metabolic differences (e.g., esterase activity in rabbits vs. humans). Ex vivo perfused human anterior segments or 3D TM cell cultures improve translational relevance .
Q. What protocols ensure reproducibility in Netarsudil’s cell-based assays?
Standardize cell passage numbers (e.g., primary TM cells ≤P4), serum-free conditions, and ROCK activity markers (e.g., phosphorylated myosin light chain). Inter-laboratory validation using reference compounds (e.g., Y-27632) reduces variability .
Q. How are analytical techniques validated for quantifying Netarsudil and its metabolites?
LC-MS/MS methods with deuterated internal standards (e.g., AR-13503-d4) achieve nanogram-level sensitivity in ocular tissues. Stability tests under varying pH and temperature conditions ensure robustness in pharmacokinetic studies .
Properties
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRLKRHJOAQDC-FBHGDYMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027773 | |
Record name | Netarsudil dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422144-42-0 | |
Record name | Netarsudil mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netarsudil dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETARSUDIL MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.